

physicochemical properties of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3,3-Trifluoro-2-oxopropanoic acid hydrate

Cat. No.: B1314282

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate**

Introduction

3,3,3-Trifluoro-2-oxopropanoic acid, also known as trifluoropyruvic acid, is a significant organofluorine compound utilized as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals.^[1] The presence of the highly electronegative trifluoromethyl group imparts unique chemical and biological properties, including enhanced lipophilicity and potent enzymatic inhibition capabilities, making it a compound of great interest in medicinal chemistry and materials science.^[1] This technical guide provides a comprehensive overview of the core physicochemical properties of its stable hydrate form, 3,3,3-Trifluoro-2,2-dihydroxypropanoic acid. The document details its chemical characteristics, presents experimental protocols for the determination of its acidity, and visualizes key chemical relationships and workflows relevant to researchers in drug development and chemical synthesis.

Chemical and Physical Properties

3,3,3-Trifluoro-2-oxopropanoic acid hydrate is a white crystalline solid at room temperature. ^[1] Its core chemical and physical properties are summarized in the tables below. It is important to note that, in aqueous solution, α -keto acids like this one exist in equilibrium between the keto form and a hydrated geminal diol form. The properties listed often reflect this equilibrium.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	3,3,3-trifluoro-2,2-dihydroxypropanoic acid[2]
Synonyms	Trifluoropyruvic acid monohydrate[3]
CAS Number	431-72-1[3]
Molecular Formula	C ₃ H ₃ F ₃ O ₄ [3]
Molecular Weight	160.05 g/mol [4]
Canonical SMILES	C(=O)(C(=O)O)C(F)(F)F.O[1]
InChI Key	DVIOGFLGQOLWTD-UHFFFAOYSA-N[1]

Table 2: Physicochemical Data

Property	Value
Physical Form	White crystalline solid[1]
Melting Point	122-125 °C[1]
Boiling Point	54.3 °C at 760 mmHg (value may refer to anhydrous form)[1]
Density	1.578 g/cm ³ [1]
pKa (Predicted)	1.06 ± 0.54[3]

Chemical Equilibrium in Aqueous Solution

A critical physicochemical property of 3,3,3-Trifluoro-2-oxopropanoic acid is its reversible hydration in the presence of water. The electron-withdrawing trifluoromethyl group strongly destabilizes the adjacent carbonyl carbon, favoring nucleophilic attack by water to form a stable geminal diol, 3,3,3-trifluoro-2,2-dihydroxypropanoic acid. This equilibrium is fundamental to its reactivity and speciation in aqueous environments.[5][6]

Figure 1: Hydration Equilibrium of Trifluoropyruvic Acid.

Experimental Protocols

Accurate determination of the acid dissociation constant (pKa) is essential for applications in drug development and chemical synthesis. Due to the keto-hydrate equilibrium, two distinct pKa values exist: pK_{aoxo} for the keto form and pK_{ahyd} for the hydrated form.^[5] The overall measured pKa reflects the contributions of both species. The following are detailed methodologies for determining these constants.

Protocol 1: pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for pKa determination, which involves monitoring pH changes upon the addition of a titrant.^[7]

1. Materials and Equipment:

- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette for titrant delivery
- Reaction vessel
- **3,3,3-Trifluoro-2-oxopropanoic acid hydrate**
- 0.1 M Sodium Hydroxide (NaOH), carbonate-free
- 0.1 M Hydrochloric Acid (HCl)
- 0.15 M Potassium Chloride (KCl) solution for maintaining ionic strength^[8]
- Nitrogen gas source

2. Procedure:

- Solution Preparation: Prepare a ~1 mM solution of the acid in water. Dissolve the required amount in the KCl solution to maintain a constant ionic strength of 0.15 M.^{[5][8]}

- Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the titration of strong acids.[8]
- Acidification: Place the solution in the reaction vessel on the magnetic stirrer. Immerse the pH electrode. Acidify the solution to a starting pH of ~1.8-2.0 using 0.1 M HCl.[8]
- Titration: Begin the titration by adding small, precise increments of 0.1 M NaOH. After each addition, allow the pH reading to stabilize (signal drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[8]
- Endpoint: Continue the titration until the pH reaches a stable value in the alkaline range (e.g., pH 12-12.5).[8]
- Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the acid has been neutralized.[7] For robust results, perform at least three to five separate titrations and calculate the average pKa and standard deviation.[8]

Protocol 2: pKa and Hydration Constant Determination by NMR Spectroscopy

NMR spectroscopy is a powerful method for simultaneously determining the pKa values of both the oxo and hydrated forms, as well as the hydration equilibrium constant.[5][6]

1. Materials and Equipment:

- NMR Spectrometer (e.g., 400 or 500 MHz) with ¹H, ¹³C, and ¹⁹F capabilities
- 5 mm NMR tubes
- pH microelectrode compatible with NMR tubes
- **3,3,3-Trifluoro-2-oxopropanoic acid hydrate**
- D₂O (for field locking)

- Concentrated HCl and NaOH for pH adjustment
- Sodium Chloride (NaCl)

2. Procedure:

- Sample Preparation: Prepare a series of samples, each containing ~150 mM of the acid in a 9:1 H₂O:D₂O solvent mixture.[\[5\]](#)
- pH Adjustment: Adjust the pH of each sample to a different value across a wide range (e.g., pH 0 to 8) using concentrated HCl or NaOH. For each sample, adjust the final ionic strength to 0.15 M with NaCl.[\[5\]](#)
- pH Measurement: Measure the final pH of each sample directly in the NMR tube using a calibrated microelectrode.[\[5\]](#)
- NMR Acquisition: Acquire ¹H, ¹⁹F, and quantitative ¹³C NMR spectra for each sample at a constant temperature (e.g., 25°C). For quantitative ¹³C spectra, use an inverse-gated decoupling pulse sequence with a long interscan delay (>5 times the longest T1 relaxation time) to ensure accurate integration.[\[5\]](#)
- Data Analysis:
 - Hydration Ratio: In the ¹³C or ¹⁹F spectra, the keto and hydrate forms will give distinct signals. Determine the relative amounts of the hydrated and non-hydrated forms by integrating their respective peaks at each pH.[\[5\]](#)
 - pKa Determination: Plot the chemical shift of specific nuclei (e.g., the α -carbon in ¹³C NMR or the CF₃ group in ¹⁹F NMR) for both the keto and hydrate species as a function of pH. Fit the resulting sigmoidal curves to the Henderson-Hasselbalch equation to directly determine pK_a_{oxo} and pK_a_{hyd}.[\[5\]\[9\]](#)

Workflow Visualization

To further clarify the experimental process, the following diagram illustrates the logical workflow for determining the pKa of **3,3,3-Trifluoro-2-oxopropanoic acid hydrate** using the potentiometric titration method described in Protocol 1.

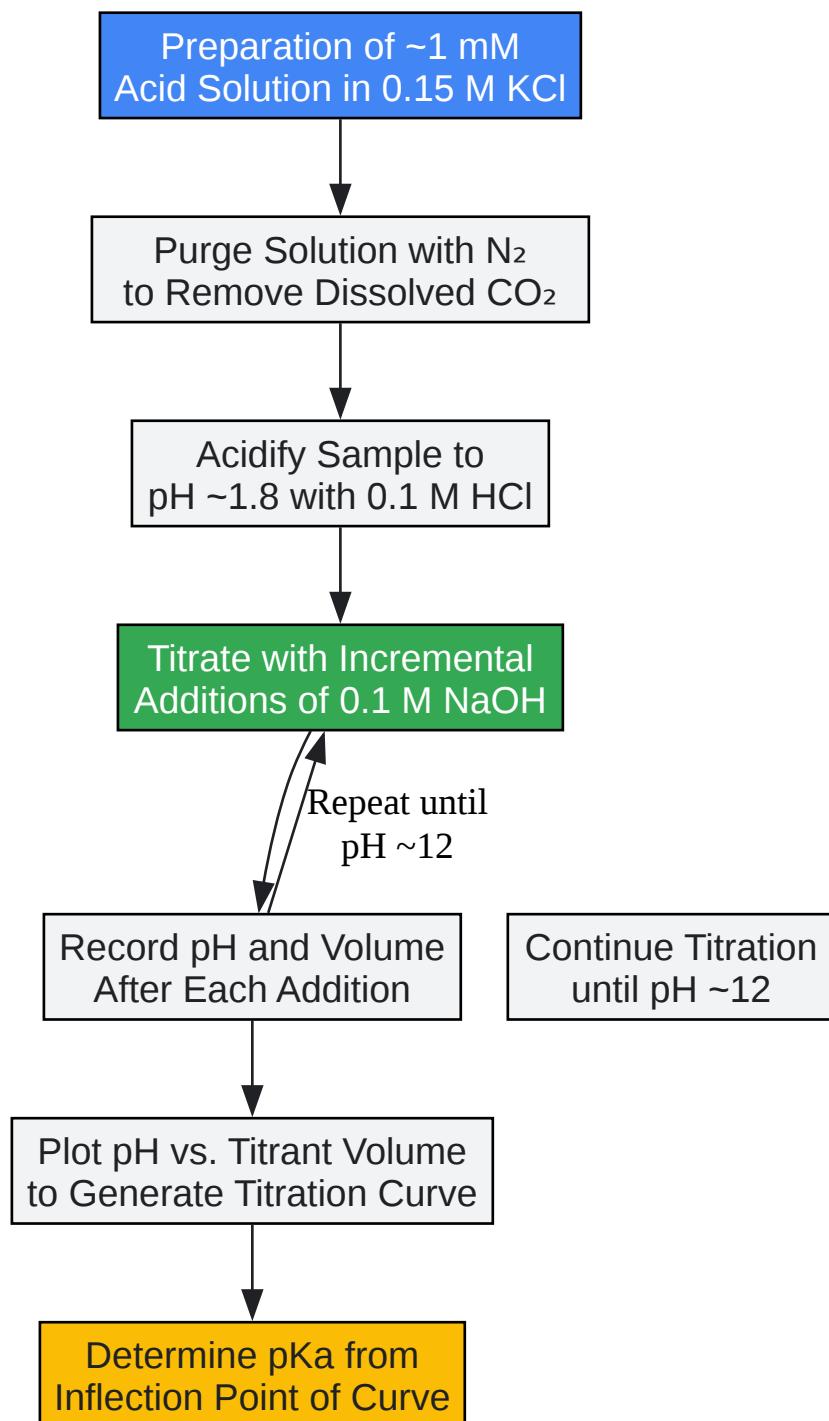


Figure 2: Experimental Workflow

[Click to download full resolution via product page](#)

Figure 2: Workflow for pKa Determination by Titration.

Conclusion

3,3,3-Trifluoro-2-oxopropanoic acid hydrate is a compound defined by its strong acidity and the predominant presence of the geminal diol form in aqueous solutions. Its physicochemical properties, particularly the keto-hydrate equilibrium and pKa, are critical parameters for its application in scientific research and development. The experimental protocols detailed herein provide robust and reliable methods for quantifying its acidic strength, offering researchers the necessary tools to accurately characterize this versatile fluorinated building block for advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Trifluoropyruvic acid monohydrate | 431-72-1 [sigmaaldrich.com]
- 5. Determination of pKa and Hydration Constants for a Series of α -Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of pKa and Hydration Constants for a Series of α -Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physicochemical properties of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314282#physicochemical-properties-of-3-3-3-trifluoro-2-oxopropanoic-acid-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com